

Foundational Principles and Applications of ATP-¹³C₁₀,¹⁵N₅ in Metabolic Flux Analysis

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Compound of Interest

Compound Name: ATP-13C10,15N5

Cat. No.: B12397513

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable, non-radioactive isotopes to trace the flow of atoms through metabolic networks, a technique known as Metabolic Flux Analysis (MFA), has become a cornerstone of systems biology.[1][2][3] Among the various tracers employed, fully labeled Adenosine Triphosphate (ATP), specifically ATP-¹³C₁₀,¹⁵N₅, offers a unique and powerful tool to probe the intricate dynamics of cellular energy metabolism and nucleotide biosynthesis. This guide provides a comprehensive overview of the foundational concepts, experimental protocols, and data interpretation associated with the use of this sophisticated tracer.

Introduction to ATP-¹³C₁₀,¹⁵N₅ as a Metabolic Tracer

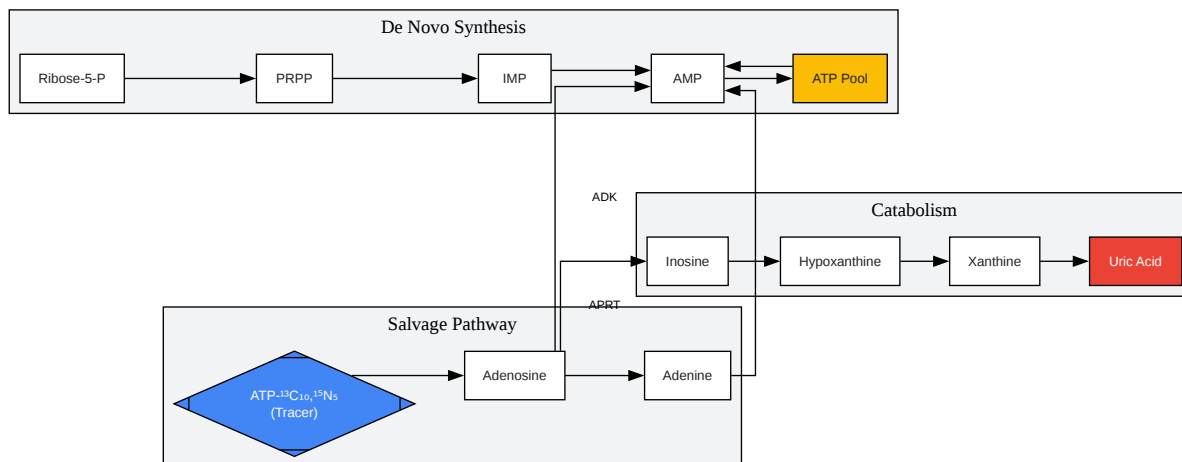
ATP-¹³C₁₀,¹⁵N₅ is an isotopologue of ATP where all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with ¹⁵N. This complete labeling provides a distinct mass shift that can be readily detected by mass spectrometry, allowing researchers to track the fate of the adenosine moiety as it is catabolized, salvaged, and reincorporated into the nucleotide pool.

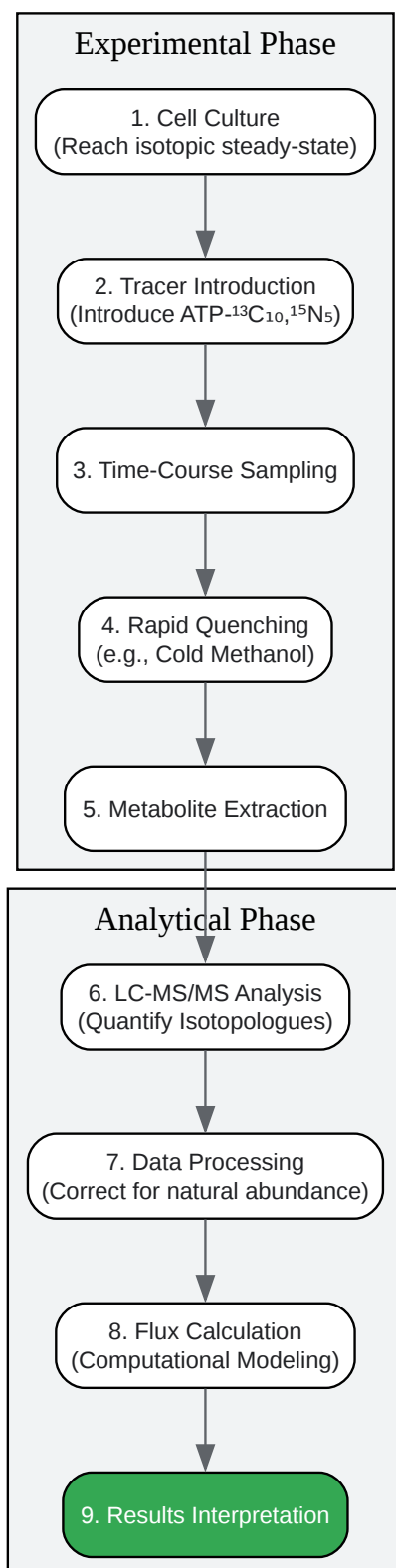
The primary application of this tracer is to quantify the rates of ATP turnover and the fluxes through pathways involved in purine metabolism. By introducing ATP-¹³C₁₀,¹⁵N₅ into a biological system and measuring the rate of its dilution with unlabeled, newly synthesized ATP, one can directly calculate the rate of ATP synthesis.[4] This provides a dynamic measure of cellular bioenergetics that is often more informative than static measurements of ATP concentration.[5]

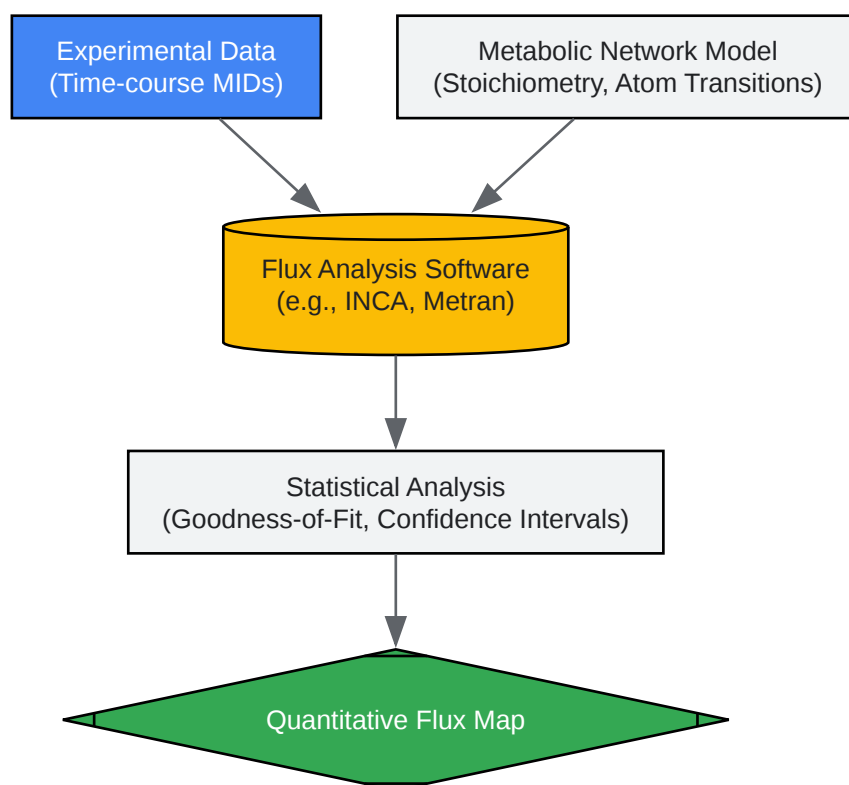
Core Signaling and Metabolic Pathways Interrogated

The use of labeled ATP is central to understanding the flux through pathways that consume and regenerate the purine nucleotide pool. This includes de novo purine synthesis, salvage pathways, and catabolic routes.

The diagram below illustrates the central role of ATP and the key pathways that can be analyzed using ATP- $^{13}\text{C}_{10}$, $^{15}\text{N}_5$. The tracer is introduced and its labeled components (adenosine, adenine) are tracked as they are processed through salvage and catabolic pathways, while the rate of its dilution by unlabeled molecules reflects the activity of de novo synthesis.







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